molecular formula C18H21O2P B12890695 1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol CAS No. 89358-62-3

1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol

Katalognummer: B12890695
CAS-Nummer: 89358-62-3
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: PHYIVMAKUBAGBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide: is a chemical compound with the molecular formula C18H21O2P It is known for its unique structure, which includes a cyclopentyl ring, a hydroxyl group, and a diphenylphosphine oxide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide typically involves the reaction of cyclopentylmethyl alcohol with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required quality for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different phosphine oxide derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies .

Biology and Medicine: It may be used in the development of new pharmaceuticals or as a tool for studying biochemical pathways .

Industry: In the industrial sector, ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Wirkmechanismus

The mechanism of action of ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide involves its interaction with molecular targets through its hydroxyl and phosphine oxide groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects. The specific molecular pathways involved depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: ((1-Hydroxycyclopentyl)methyl)diphenylphosphine oxide is unique due to its combination of a cyclopentyl ring, a hydroxyl group, and a diphenylphosphine oxide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

89358-62-3

Molekularformel

C18H21O2P

Molekulargewicht

300.3 g/mol

IUPAC-Name

1-(diphenylphosphorylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C18H21O2P/c19-18(13-7-8-14-18)15-21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,19H,7-8,13-15H2

InChI-Schlüssel

PHYIVMAKUBAGBH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.